3-Ethoxy-5-fluorobenzoyl chloride

Description

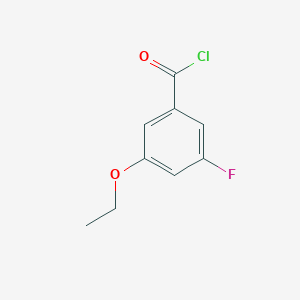

3-Ethoxy-5-fluorobenzoyl chloride is an acyl chloride derivative featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a fluorine atom at the 5-position of the benzene ring.

Properties

IUPAC Name |

3-ethoxy-5-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-8-4-6(9(10)12)3-7(11)5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLUMTNCGDHGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-fluorobenzoyl chloride typically involves the chlorination of 3-ethoxy-5-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3-ethoxy-5-fluorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are used for hydrolysis reactions.

Major Products:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

3-Ethoxy-5-fluorobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

3-Ethoxy-5-fluorobenzoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Used in the preparation of biologically active compounds for research in drug discovery and development.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluorobenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- This may lower its reactivity in acylation reactions .

- Steric Considerations : The bulky trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride may hinder reactions at the carbonyl carbon, whereas the ethoxy group in the target compound offers moderate steric bulk.

Key Findings :

- Electrophilicity : The trifluoromethyl and chloro groups in 3-chloro-5-(trifluoromethyl)benzoyl chloride enhance electrophilicity, making it more reactive than the ethoxy-fluorine analog.

- Solubility : The benzyl ether group in 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride improves solubility in organic solvents compared to simpler substituents .

Biological Activity

3-Ethoxy-5-fluorobenzoyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of benzoic acid and contains a fluorine atom and an ethoxy group, which may influence its biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to function as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules. This reactivity may lead to modulation of enzymatic activities or disruption of cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that fluorinated benzoyl derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzoyl derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

Research Findings:

- A series of benzoyl chlorides were tested against Staphylococcus aureus and Escherichia coli, with results indicating a dose-dependent inhibition of bacterial growth.

- The minimum inhibitory concentration (MIC) values reported were as low as 32 µg/mL for certain derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | TBD |

| 3-Methoxy-5-fluorobenzoyl chloride | Anticancer | 15 |

| 3-Ethoxy-4-fluorobenzoyl chloride | Antimicrobial | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.